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Compound of Interest

Compound Name: ML364

Cat. No.: B15606998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of

ML364, a potent small molecule inhibitor, with a primary focus on its interactions beyond its

well-characterized target, Ubiquitin-Specific Peptidase 2 (USP2). This document summarizes

key quantitative data, details relevant experimental methodologies, and visualizes the

associated signaling pathways to facilitate a deeper understanding of ML364's mechanism of

action and potential off-target effects.

Quantitative Analysis of ML364's Molecular Targets
ML364 was initially identified as a selective inhibitor of USP2.[1][2] However, subsequent

screening has revealed inhibitory activity against at least one other deubiquitinase, USP8. The

following tables summarize the known quantitative data for ML364's binding affinity and

inhibitory activity against its primary target and key off-target.

Table 1: Inhibitory Activity of ML364
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Target Substrate IC50 (µM)

USP2 Lys-48-linked di-ubiquitin 1.1[1]

USP2 Lys-63-linked di-ubiquitin 1.7[1]

USP8 Not specified 0.95[1]

Caspase 6 Not specified Inactive[1]

Caspase 7 Not specified Inactive[1]

MMP1 Not specified Inactive[1]

MMP9 Not specified Inactive[1]

USP15 Not specified Inactive[1]

Table 2: Binding Affinity of ML364

Target Method Kd (µM)

USP2 Microscale Thermophoresis 5.2[1][2]

Key Experimental Methodologies
This section details the protocols for the key experiments used to characterize the molecular

targets of ML364.

Biochemical Deubiquitinase (DUB) Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of ML364 against a specific

deubiquitinase.

Principle: The assay utilizes an internally quenched fluorescent di-ubiquitin (di-Ub IQF)

substrate. Cleavage of the di-ubiquitin by a DUB results in an increase in fluorescence, which

can be measured to determine enzyme activity.

Protocol:
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Reagent Preparation:

Prepare a 10X DUB assay buffer containing 500mM Tris-HCl (pH 7.2), 50mM MgCl2,

250mM KCl, and 10mM DTT.

Dilute the DUB enzyme to the desired concentration in 1X DUB assay buffer.

Prepare a stock solution of the di-Ub IQF substrate.

Prepare a serial dilution of ML364 in DMSO.

Assay Procedure:

In a 384-well plate, add the DUB enzyme and the ML364 compound at various

concentrations.

Incubate the enzyme and compound mixture at 37°C for a pre-determined time (e.g., 30

minutes).

Initiate the reaction by adding the di-Ub IQF substrate.

Monitor the increase in fluorescence over time using a fluorescence plate reader.

Data Analysis:

Calculate the initial reaction rates from the fluorescence data.

Plot the percentage of inhibition against the logarithm of the ML364 concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

Microscale Thermophoresis (MST) for Binding Affinity
MST is employed to quantify the binding affinity between ML364 and its target protein in

solution.[3]

Principle: MST measures the movement of molecules in a microscopic temperature gradient. A

change in the hydration shell, charge, or size of a molecule upon ligand binding results in a

change in its thermophoretic movement, which can be used to determine the binding affinity.[3]
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Protocol:

Sample Preparation:

Prepare a stock solution of the target protein (e.g., USP2) in a suitable buffer (e.g., PBS

with 0.05% Tween-20).

Prepare a serial dilution of ML364 in the same buffer.

MST Measurement:

Mix the labeled target protein with the different concentrations of ML364.

Load the samples into glass capillaries.

Place the capillaries in the MST instrument.

An infrared laser creates a microscopic temperature gradient, and the movement of the

fluorescently labeled protein is monitored.

Data Analysis:

The change in thermophoresis is plotted against the logarithm of the ligand concentration.

The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Western Blotting for Cellular Target Engagement
This technique is used to assess the effect of ML364 on the protein levels of its downstream

targets in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture,

such as a cell lysate.

Protocol:

Cell Treatment and Lysis:
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Culture cells (e.g., HCT116) to the desired confluency and treat with various

concentrations of ML364 for a specified time.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification and Electrophoresis:

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by size using SDS-PAGE.

Protein Transfer and Immunodetection:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody

binding.

Incubate the membrane with a primary antibody specific for the target protein (e.g., Cyclin

D1).[4][5][6][7]

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.[7]

Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle

following treatment with ML364.[8][9][10][11][12]

Principle: This method measures the DNA content of individual cells by staining them with a

fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence
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intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S,

and G2/M phases.[10][11]

Protocol:

Cell Treatment and Fixation:

Treat cells with ML364 for the desired duration.

Harvest the cells and wash them with PBS.

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[9]

Staining:

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining

of RNA).[9]

Incubate the cells in the dark to allow for DNA staining.

Data Acquisition and Analysis:

Analyze the stained cells using a flow cytometer.

Generate a histogram of DNA content and use cell cycle analysis software to quantify the

percentage of cells in each phase of the cell cycle.

Signaling Pathways and Molecular Interactions
ML364's inhibitory effects on USP2 and USP8 perturb key cellular signaling pathways. The

following diagrams, generated using the DOT language, illustrate these interactions.

USP2-Mediated Regulation of Cell Cycle Progression
ML364's primary mechanism of action is the inhibition of USP2, which leads to the degradation

of Cyclin D1 and subsequent cell cycle arrest.[1][13][14]
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Caption: USP2-Cyclin D1 signaling pathway affected by ML364.

USP2-Mediated Regulation of p53
USP2 can also indirectly regulate the tumor suppressor p53 by deubiquitinating and stabilizing

MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[15][16][17][18]

ML364 USP2
inhibits Ubiquitinated

MDM2
deubiquitinates

MDM2

Proteasome
degradation

p53
ubiquitinates

Proteasome
degradation

Apoptosis &
Cell Cycle Arrest

promotes

Click to download full resolution via product page

Caption: USP2-p53-MDM2 signaling pathway affected by ML364.

Off-Target Effect of ML364 on USP8 and EGFR Signaling
ML364 inhibits USP8, which is known to deubiquitinate and stabilize the Epidermal Growth

Factor Receptor (EGFR), thereby preventing its degradation.[19][20][21][22]
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Caption: Off-target effect of ML364 on the USP8-EGFR pathway.

Conclusion
This technical guide provides a detailed overview of the known molecular targets of ML364
beyond USP2, with a particular focus on USP8. The provided quantitative data, experimental

protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and

drug development professionals. A thorough understanding of ML364's polypharmacology is

crucial for interpreting experimental results and for the future development of more selective

and potent inhibitors targeting the deubiquitinase family. Further research, including broader

selectivity profiling and quantitative proteomics, will be invaluable in fully elucidating the

complete target landscape of ML364.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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